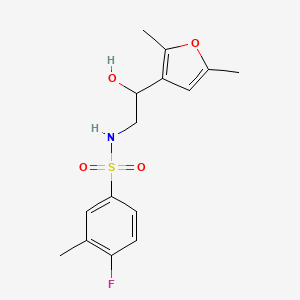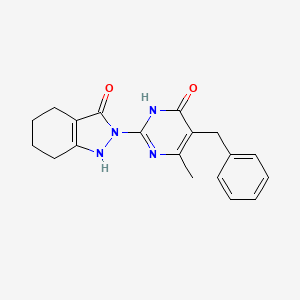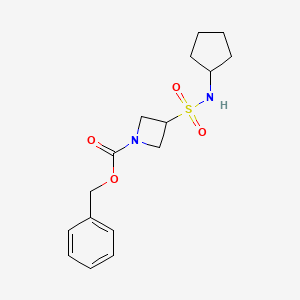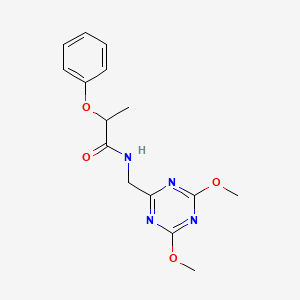![molecular formula C10H11ClN2O2 B2812705 methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 956903-52-9](/img/structure/B2812705.png)
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes. This may lead to the inhibition of metal-dependent enzymes and the disruption of cellular processes that rely on metal ions.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has several advantages for lab experiments. It is easy to synthesize, relatively stable, and has a high affinity for metal ions. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. In addition, its potential applications in vivo have not been extensively studied.
Orientations Futures
There are several future directions for research on methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate. One area of interest is the development of new metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Another area of interest is the investigation of its potential anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, more research is needed to understand its mechanism of action and its potential applications in vivo.
Méthodes De Synthèse
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can be synthesized by the reaction of 4-chlorophenylhydrazine and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
Methyl (methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, bioinorganic chemistry, and materials science. It has also been used as a probe for the detection of metal ions in biological and environmental samples. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Propriétés
IUPAC Name |
methyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7(10(14)15-2)12-13-9-5-3-8(11)4-6-9/h3-6,13H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYMLJTJBKPSA-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)






![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

![7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B2812642.png)
![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)
![N-(4-methoxybenzyl)-2-[6-(2-methoxyphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2812645.png)